Cas no 85-90-5 (4H-1-Benzopyran-4-one,3-methyl-)
4H-1-Benzopyran-4-one,3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,3-methyl-
- 3-methylchromen-4-one
- 3-methyl-4H-1-benzopyran-4-one
- 3-methyl-4H-chromen-4-one
- 3-methylbenzopyran-4-one
- 3-Methyl-chromen-4-on
- 3-methyl-chromen-4-one
- 3-methylchromone
- 4H-1-Benzopyran-4-one,3-methyl
- Chromone,3-methyl
- Crodimyl
- Cromonalgina
- Diacromone
- methyl-3 chromone
- Methylchromone
- Spasmocromona
- Tricromyl
- 3-methyl-4h-1-benzopyran-4-on
- 3-methyl-chromon
- 3-metil-cromone
- 3-Metil-cromone [Italian]
- CHEMBL2105215
- Spectrum5_001726
- Metilcromona
- DTXCID5031634
- SR-01000944928-1
- CS-0248997
- KBio2_006825
- AKOS016356352
- NCGC00253661-01
- TRICROMYL [MI]
- STL356197
- DTXSID4057845
- Metilcromone [DCIT]
- Q27282278
- KBio1_001785
- HY-W187973
- NS00039099
- KJ0091KAAH
- NSC 76095
- SY310964
- DivK1c_006841
- EINECS 201-641-0
- SpecPlus_000745
- NSC-76095
- KBioSS_001689
- 3-Methyl-4(H)-chromen-4-one
- Metilcromona [INN-Spanish]
- KBio2_004257
- CAS-85-90-5
- Urea,5-dihydro-1H-imidazol-2-yl)phenyl]-N'-4-[[[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amino]carbonyl]amino]phenyl]-, dihydrochloride
- SR-01000944928
- 3-Methyl-4(4H)-chromenone
- 4H-1-Benzopyran-4-one, 3-methyl-
- Chromone, 3-methyl-
- Tox21_113786
- MFCD00053599
- DB-056888
- G43120
- Methylchromonum
- METHYLCHROMONE [MART.]
- 3-Methyl-.gamma.-benzopyrone
- Methylchromone [INN:BAN]
- CHEBI:134790
- ABJKIHHNDMEBNA-UHFFFAOYSA-N
- Metilcromone
- KBio2_001689
- NSC76095
- Spectrum_001209
- BRN 0117920
- SCHEMBL25934
- Z425469204
- METHYLCHROMONE [INN]
- 5-17-10-00164 (Beilstein Handbook Reference)
- EN300-42115
- UNII-KJ0091KAAH
- Methylchromonum [INN-Latin]
- 85-90-5
- 3-Methyl-gamma-benzopyrone
-
- MDL: MFCD00053599
- Inchi: 1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3
- InChI Key: ABJKIHHNDMEBNA-UHFFFAOYSA-N
- SMILES: C1OC2=CC=CC=C2C(=O)C=1C
Computed Properties
- Exact Mass: 160.05200
- Monoisotopic Mass: 160.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.0924 (rough estimate)
- Melting Point: 68-73 °C
- Boiling Point: 246.06°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 30.21000
- LogP: 2.10140
4H-1-Benzopyran-4-one,3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 732834-250MG |
4H-1-Benzopyran-4-one,3-methyl- |
85-90-5 | 250MG |
803.41 | 2021-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04116-250mg |
4H-1-Benzopyran-4-one,3-methyl- |
85-90-5 | - | 250mg |
¥1528.0 | 2024-07-18 | |
| Enamine | EN300-42115-0.05g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 0.05g |
$87.0 | 2025-03-21 | |
| Enamine | EN300-42115-0.1g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 0.1g |
$129.0 | 2025-03-21 | |
| Enamine | EN300-42115-0.25g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 0.25g |
$185.0 | 2025-03-21 | |
| Enamine | EN300-42115-0.5g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 0.5g |
$291.0 | 2025-03-21 | |
| Enamine | EN300-42115-1.0g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 1.0g |
$373.0 | 2025-03-21 | |
| Enamine | EN300-42115-2.5g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 2.5g |
$730.0 | 2025-03-21 | |
| Enamine | EN300-42115-5.0g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 5.0g |
$1079.0 | 2025-03-21 | |
| Enamine | EN300-42115-10.0g |
3-methyl-4H-chromen-4-one |
85-90-5 | 95.0% | 10.0g |
$1601.0 | 2025-03-21 |
4H-1-Benzopyran-4-one,3-methyl- Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4H-1-Benzopyran-4-one,3-methyl-
Professional Introduction to 4H-1-Benzopyran-4-one,3-methyl- (CAS No. 85-90-5)
4H-1-Benzopyran-4-one,3-methyl-, with the chemical formula C₉H₈O₂, is a heterocyclic compound belonging to the benzopyranone class. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural properties and potential biological activities. The presence of a benzopyranone core makes it a valuable scaffold for drug discovery, particularly in the development of therapeutic agents targeting various diseases. Its CAS number, 85-90-5, provides a unique identifier that ensures consistency and accuracy in scientific literature and industrial applications.
The benzopyranone structure is characterized by a fused benzene ring and a pyranone ring, which together create a system with rich electronic and steric properties. These features contribute to the compound's ability to interact with biological targets, making it a promising candidate for further investigation. In recent years, there has been growing interest in exploring the pharmacological potential of 4H-1-Benzopyran-4-one,3-methyl- due to its structural similarity to naturally occurring bioactive molecules.
One of the most compelling aspects of 4H-1-Benzopyran-4-one,3-methyl- is its versatility as a chemical scaffold. Researchers have leveraged this compound to develop derivatives with enhanced biological activity. For instance, studies have shown that modifications at the 3-position of the benzopyranone ring can significantly alter its pharmacokinetic properties, leading to improved bioavailability and target specificity. This flexibility makes it an attractive candidate for medicinal chemists seeking to design novel therapeutic agents.
Recent advancements in computational chemistry have further accelerated the exploration of 4H-1-Benzopyran-4-one,3-methyl-'s potential. Molecular modeling techniques have been employed to predict how different substituents might interact with biological targets, providing insights into possible mechanisms of action. These computational studies have complemented experimental approaches, allowing researchers to design more targeted synthetic strategies.
In addition to its pharmaceutical applications, 4H-1-Benzopyran-4-one,3-methyl- has shown promise in other areas of research. For example, its unique structural framework has been investigated for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The compound's ability to adopt multiple conformations and exhibit photochemical stability makes it a valuable material for these applications.
The synthesis of 4H-1-Benzopyran-4-one,3-methyl- has also seen significant progress. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require specialized equipment. However, recent innovations have led to more efficient synthetic methodologies, reducing the number of steps and improving yields. These advancements have made it more feasible to produce larger quantities of the compound for both research and industrial purposes.
One particularly noteworthy synthetic approach involves the use of catalytic methods that minimize waste and energy consumption. Transition metal-catalyzed reactions have been employed to construct the benzopyranone core efficiently. These methods not only improve sustainability but also offer greater control over reaction outcomes, allowing for the rapid generation of libraries of derivatives for screening purposes.
The biological activity of 4H-1-Benzopyran-4-one,3-methyl- has been extensively studied in recent years. Initial investigations suggested that this compound exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders. Further research has expanded on these findings, revealing additional potential therapeutic applications.
For instance, studies have demonstrated that derivatives of 4H-1-Benzopyran-4-one,3-methyl- can modulate inflammatory pathways by interacting with specific enzymes and receptors. This has opened up possibilities for developing treatments against chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of these compounds to selectively target certain pathways while minimizing side effects is a key advantage over existing therapies.
Another area of interest is the potential anti-cancer properties of 4H-1-Benzopyran-4-one,3-methyl-. Preclinical studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. These findings have prompted further investigation into developing novel anti-cancer agents based on this scaffold.
The development of new anticancer drugs is particularly challenging due to the complexity of cancer biology and the need for agents that can selectively target tumor cells without harming healthy tissues. The benzopyranone framework offers several advantages in this context. Its rigid structure provides stability while allowing for functionalization at multiple sites to enhance target specificity.
Recent clinical trials have begun exploring the efficacy of compounds derived from 4H-1-Benzopyran-4-one,3-methyl-. While results are still preliminary, they have provided encouraging insights into the therapeutic potential of this class of molecules. These trials focus on evaluating both safety and efficacy across different patient populations and disease stages.
The role of 4H-1-Benzopyran-4-one,3-methyl- extends beyond traditional pharmaceutical applications into emerging fields such as precision medicine. By leveraging genetic data and biomarker analysis, researchers can identify patients who are most likely to benefit from treatments based on this compound or its derivatives. This personalized approach holds promise for improving treatment outcomes and reducing adverse effects.
In conclusion, 4H-1-Benzopyran-4-one, 3-methyl-, identified by CAS number 85-90-5, represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an excellent scaffold for drug discovery efforts aimed at treating various diseases ranging from inflammation-related disorders to cancerous conditions.